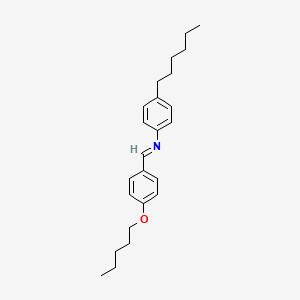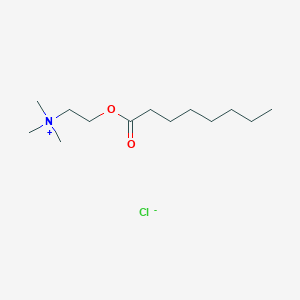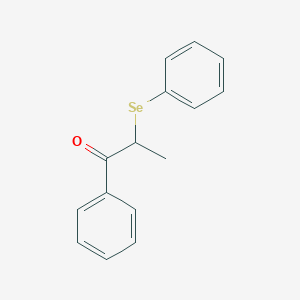
1-Propanone, 1-phenyl-2-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-phenyl-2-(phenylseleno)- is an organic compound with the molecular formula C15H14OSe It is a derivative of propiophenone, where a phenylseleno group is attached to the second carbon of the propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanone, 1-phenyl-2-(phenylseleno)- can be synthesized through several methods. One common approach involves the reaction of propiophenone with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for 1-Propanone, 1-phenyl-2-(phenylseleno)- are not well-documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, followed by standard purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-phenyl-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding hydrocarbon.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to substitute the phenylseleno group, depending on the desired product.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Propiophenone or its derivatives.
Substitution: Compounds with different functional groups replacing the phenylseleno group.
Applications De Recherche Scientifique
1-Propanone, 1-phenyl-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-phenyl-2-(phenylseleno)- involves its ability to undergo various chemical transformations. The phenylseleno group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity suggests it may modulate oxidative stress and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiophenone: The parent compound, lacking the phenylseleno group.
1-Phenyl-2-propanone: A related compound with a different substitution pattern.
Phenylacetone: Another structurally similar compound with different chemical properties.
Uniqueness
1-Propanone, 1-phenyl-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
42858-33-3 |
|---|---|
Formule moléculaire |
C15H14OSe |
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
1-phenyl-2-phenylselanylpropan-1-one |
InChI |
InChI=1S/C15H14OSe/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12H,1H3 |
Clé InChI |
ZWKLZAPMDBFHOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



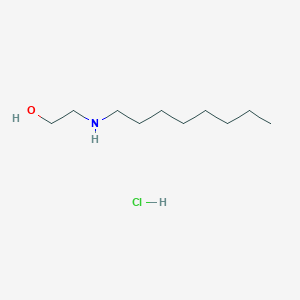


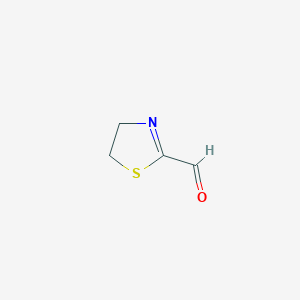
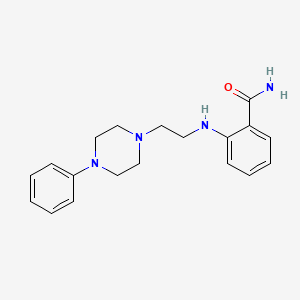

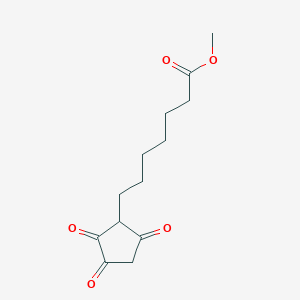
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



